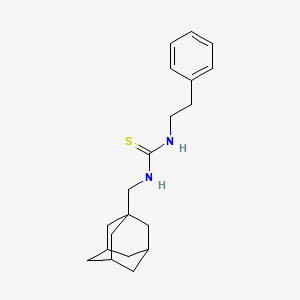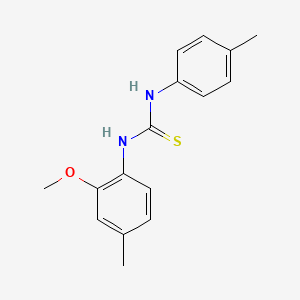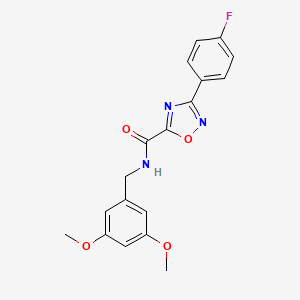methanone](/img/structure/B10959842.png)
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is a complex organic compound that features both benzothiophene and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and difluoromethoxy substituents. The indole moiety is then synthesized separately and coupled with the benzothiophene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory, antiviral, and anticancer therapies.
Industry
In the industrial sector, it may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Benzothiophene Derivatives: Compounds such as raloxifene and zileuton contain the benzothiophene core.
Uniqueness
What sets 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone apart is the combination of the benzothiophene and indole moieties, along with the specific substituents (chloro and difluoromethoxy groups). This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H12ClF2NO2S |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C18H12ClF2NO2S/c19-15-14-12(24-18(20)21)6-3-7-13(14)25-16(15)17(23)22-9-8-10-4-1-2-5-11(10)22/h1-7,18H,8-9H2 |
InChI Key |
DZYLFOCVOJBHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=C(C=CC=C4S3)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959759.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959765.png)
![(4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10959773.png)
![N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10959782.png)

![3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B10959793.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10959816.png)
![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10959821.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10959831.png)
![3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide](/img/structure/B10959834.png)
![2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole](/img/structure/B10959837.png)
![1-butyl-6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10959839.png)

